6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cardiac electrophysiology Late sodium current Cross-coupling chemistry

Select this 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1166819-53-9) as your C6-functionalized triazolopyridine building block. The 6-bromo substituent provides a reactive handle for Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings, enabling systematic SAR exploration. The 3-CF3 group increases LogP by ~0.8–1.2 units and confers CYP450 metabolic resistance via strong C-F bonds. Essential for synthesizing GS-967 (late INa inhibitor) and related 6-aryl analogs. Proven scaffold for c-Met, IDO1, tubulin, mGlu2, and SMO targets. Order for reliable cross-coupling performance and defined crystallographic vectors.

Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
CAS No. 1166819-53-9
Cat. No. B1529744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS1166819-53-9
Molecular FormulaC7H3BrF3N3
Molecular Weight266.02 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1Br)C(F)(F)F
InChIInChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H
InChIKeySYYNJBWDDYHXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1166819-53-9): Overview of a Triazolopyridine Building Block


6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1166819-53-9; molecular formula C₇H₃BrF₃N₃; MW 266.02) is a heterocyclic research compound classified within the [1,2,4]triazolo[4,3-a]pyridine scaffold family . This scaffold is recognized as a privileged structure in pharmaceutical development [1], with documented activity across diverse biological targets including c-Met kinase, IDO1, tubulin polymerization, mGlu₂ receptors, and cardiac sodium channels [2]. The compound bears a bromine atom at the 6-position, serving as a reactive handle for cross-coupling derivatization , and a trifluoromethyl group at the 3-position, which imparts increased lipophilicity and metabolic stability relative to non-fluorinated analogs [3].

Why 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Interchanged with Other Triazolopyridines


The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits pronounced position- and substituent-dependent biological activity, with halogen substitution patterns and C3 functionality directly dictating both synthetic accessibility and target engagement [1]. The 6-bromo substitution enables Suzuki-Miyaura cross-coupling at a specific position (C6) with predictable regiochemistry, whereas 7-bromo or 8-bromo analogs undergo coupling with different steric and electronic constraints, altering the orientation of introduced pharmacophores relative to the core binding vector . Furthermore, the 3-trifluoromethyl group enhances membrane permeability and metabolic resistance compared to 3-methyl or 3-hydrogen analogs—properties that are non-transferable to the des-fluoro or des-bromo congeners [2]. Substituting a 3-methyl or 3-unsubstituted triazolopyridine for this compound eliminates the electron-withdrawing and lipophilic contributions of the -CF₃ group, while substituting a non-halogenated or differently halogenated analog eliminates the C6 cross-coupling handle or alters its reactivity profile [3].

Quantitative Differentiation Evidence for 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine


Synthetic Utility: 6-Bromo Position Enables Suzuki Coupling to Generate GS-967 (Late Sodium Current Inhibitor)

This compound serves as the direct synthetic precursor to GS-967 (GS-458967; 6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine), a potent and selective inhibitor of cardiac late sodium current (late I_Na) [1]. In the synthetic route to GS-967, 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes Suzuki-Miyaura coupling with 4-trifluoromethoxyphenylboronic acid to install the 6-aryl moiety . GS-967 exhibits IC₅₀ values of 0.13 μM in ventricular myocytes and 0.21 μM in isolated hearts for late I_Na inhibition . The 6-bromo substitution pattern is essential for this coupling: 7-bromo regioisomers would produce a different substitution vector, while non-brominated analogs cannot undergo this Pd-catalyzed transformation without additional functionalization steps.

Cardiac electrophysiology Late sodium current Cross-coupling chemistry

Cross-Coupling Versatility: 6-Bromo Handle Enables Multiple Pd-Catalyzed Transformations

The 6-position bromine atom in this compound exhibits sufficient reactivity to undergo Suzuki, Stille, Negishi, and Buchwald-Hartwig cross-coupling reactions, enabling efficient introduction of aryl, heteroaryl, alkenyl, and amine substituents at C6 . This contrasts with the 3-trifluoromethyl group, which is chemically inert under standard coupling conditions and serves solely as a pharmacokinetic modulator. Compared to 6-chloro analogs, the C-Br bond provides superior oxidative addition kinetics with Pd(0) catalysts; compared to non-halogenated [1,2,4]triazolo[4,3-a]pyridine, this compound eliminates the need for separate C-H activation or directed metalation steps to functionalize the 6-position [1].

Medicinal chemistry Building block Cross-coupling

Lipophilicity and Metabolic Stability Enhancement from 3-CF₃ Group

The 3-trifluoromethyl substituent increases the lipophilicity (calculated LogP) and metabolic stability of the triazolopyridine scaffold relative to 3-hydrogen or 3-methyl analogs . This effect is particularly pronounced compared to non-fluorinated triazolopyridines used in c-Met and tubulin inhibitor programs, where 3-CF₃ analogs have demonstrated improved cellular permeability and reduced CYP-mediated oxidative metabolism [1]. The CF₃ group acts as a bioisostere for methyl or chloro substituents while providing greater electron-withdrawing character (Hammett σₚ = 0.54 vs. CH₃ σₚ = -0.17) and metabolic inertness due to the strength of the C-F bond (≈ 116 kcal/mol) [2].

ADME Lipophilicity Medicinal chemistry

Regioisomeric Purity: 6-Bromo vs. 7-Bromo Substitution Dictates Derivative Binding Orientation

The 6-bromo substitution pattern places the coupling handle at a position structurally distinct from the 7-bromo regioisomer (CAS 1021923-54-5). In [1,2,4]triazolo[4,3-a]pyridine-based kinase inhibitors, the 6-position substitution vector orients introduced aryl groups toward different binding pockets than 7-position substitution [1]. Crystallographic data for related [1,2,4]triazolo[4,3-a]pyridines confirms that the 6-position projects toward solvent-accessible regions in certain kinase ATP-binding sites, whereas the 7-position projects toward the hinge region, leading to distinct SAR profiles [2]. Procurement of the incorrect regioisomer yields derivatives that cannot be directly compared to published SAR data for 6-substituted series.

Structure-activity relationship Regiochemistry Medicinal chemistry

Procurement Differentiation: Availability and Purity Specifications

This compound is available from multiple suppliers with standard purity of 95-97% and batch-specific QC documentation including NMR, HPLC, and/or GC analysis . Pricing at research scale: approximately £24.00 per 100 mg (Fluorochem), with larger quantities (250 mg, 1 g) available from multiple vendors . The compound is classified as a research chemical/building block with room temperature storage stability . In contrast, the 7-bromo regioisomer (CAS 1021923-54-5) has more limited commercial availability and fewer documented synthetic applications. Non-brominated 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine analogs lack the C6 functional handle entirely, requiring de novo functionalization strategies.

Procurement Quality control Building block

Optimal Application Scenarios for Procuring 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine


Synthesis of GS-967 and Related Late Sodium Current Inhibitors

Procure this compound when the research objective is to synthesize GS-967 (GS-458967) or structurally related 6-aryl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines for evaluation as cardiac late sodium current (late I_Na) inhibitors. The 6-bromo handle is essential for Suzuki-Miyaura installation of 4-trifluoromethoxyphenyl or alternative aryl groups at the C6 position [1]. GS-967 demonstrates IC₅₀ values of 0.13 μM (ventricular myocytes) and 0.21 μM (isolated hearts) and has been shown to suppress ventricular arrhythmias in preclinical models [2].

Structure-Activity Relationship (SAR) Studies Across Diverse Target Classes

Use this compound as a core building block for parallel synthesis or library generation when exploring SAR for kinase inhibitors (c-Met, p38 MAPK), IDO1 catalytic holo-inhibitors, tubulin polymerization inhibitors, mGlu₂ receptor PAMs, or SMO inhibitors [1]. The 6-bromo substituent enables four distinct Pd-catalyzed coupling modes (Suzuki, Stille, Negishi, Buchwald-Hartwig), allowing systematic variation of C6 substituents while maintaining the pharmacokinetic benefits of the 3-CF₃ group [2]. This scaffold has demonstrated activity across at least five distinct target classes with published IC₅₀ data [1].

ADME Optimization via Fluorine Incorporation

Select this compound when the research objective includes improving membrane permeability or metabolic stability of a triazolopyridine-based lead series. The 3-trifluoromethyl group increases calculated LogP by approximately 0.8-1.2 units compared to 3-methyl analogs and provides resistance to CYP450-mediated oxidative metabolism due to C-F bond strength (≈ 116 kcal/mol) [1]. This property is particularly relevant for CNS-targeted programs where the triazolopyridine scaffold is recognized as a privileged CNS pharmacophore [2].

Crystallographic and Computational Modeling Studies

Procure this compound for X-ray crystallography or computational docking studies that require a halogenated triazolopyridine with a defined substitution vector. Crystallographic data for [1,2,4]triazolo[4,3-a]pyridine derivatives confirm that 6-substituted and 7-substituted regioisomers produce distinct spatial trajectories for appended groups, which is critical for accurate structure-based drug design [1]. The 3-CF₃ group serves as a heavy-atom marker for electron density mapping while providing a metabolically stable substituent that does not interfere with crystallographic interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.